molecular formula C18H18N8O B6459034 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2548981-80-0

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No. B6459034
CAS RN: 2548981-80-0
M. Wt: 362.4 g/mol
InChI Key: MSCRFUJOWDJNIK-UHFFFAOYSA-N
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Description

The compound “3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole-containing compounds have been used in the development of various agrochemicals and pharmaceuticals due to their diverse structures and biological activities .


Synthesis Analysis

The synthesis of pyrazole-containing compounds can be achieved through various strategies such as intermediate derivatization methods (IDMs) . These methods involve the introduction of different substituents on the pyrazole ring, enabling multidirectional transformations . The synthesized compounds are usually confirmed by melting point, 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The position and nature of the substituents on the pyrazole ring can significantly influence the properties and activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrazole-containing compounds can be quite diverse, depending on the substituents present on the pyrazole ring. For instance, the activity of these compounds can vary based on the substituent on the phenyl group: electron-drawing group > neutral group > donor-drawing group .

properties

IUPAC Name

3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-25-12-14(11-24-25)13-9-22-18(23-10-13)27-15-2-6-26(7-3-15)17-16(8-19)20-4-5-21-17/h4-5,9-12,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRFUJOWDJNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile

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